molecular formula C8H14O B1294656 2-Norbornanemethanol CAS No. 5240-72-2

2-Norbornanemethanol

Cat. No.: B1294656
CAS No.: 5240-72-2
M. Wt: 126.2 g/mol
InChI Key: LWHKUVOYICRGGR-UHFFFAOYSA-N
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Description

2-Norbornanemethanol is a bicyclic alcohol with the molecular formula C8H14O. It is a derivative of norbornane, featuring a hydroxymethyl group attached to the second carbon of the norbornane ring. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Norbornanemethanol can be synthesized through several methods. One common route involves the hydroboration-oxidation of norbornene. In this process, norbornene reacts with diborane (B2H6) to form a trialkylborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of norbornene derivatives. This method is preferred due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .

Chemical Reactions Analysis

Types of Reactions: 2-Norbornanemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Norbornanemethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Norbornanemethanol involves its interaction with specific molecular targets and pathways. In biochemical reactions, the hydroxyl group of this compound can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, its unique bicyclic structure allows it to fit into enzyme pockets, influencing the enzyme’s activity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydroxymethyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHKUVOYICRGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875762
Record name 2-Norbornane methanol
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5240-72-2
Record name Bicyclo[2.2.1]heptane-2-methanol
Source CAS Common Chemistry
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Record name Bicyclo(2.2.1)heptane-2-methanol
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Record name 2-NORBORNANEMETHANOL
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Record name 2-NORBORNANEMETHANOL
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Record name Bicyclo[2.2.1]heptane-2-methanol
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Record name 2-Norbornane methanol
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Record name Bicyclo[2.2.1]heptane-2-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Cram's rule in the synthesis of α-alkyl-3,3-dimethyl-2-norbornanemethanols?

A: Cram's rule plays a crucial role in understanding the stereochemistry of the Grignard reaction used to synthesize these compounds. [, ] The rule predicts the major diastereomer formed when a Grignard reagent adds to a chiral aldehyde. Research has shown that the addition reaction of the corresponding aldehyde and Grignard reagent to form α-isoamyl-3,3-dimethyl-2-norbornanemethanol follows Cram's rule. [] This predictability allows for better control over the stereochemical outcome, which is essential in fragrance chemistry where different isomers can exhibit distinct olfactory properties.

Q2: How were the structures of the synthesized α-alkyl-3,3-dimethyl-2-norbornanemethanols confirmed?

A: A combination of analytical techniques was employed to confirm the structures of these compounds: []

  • NMR (Nuclear Magnetic Resonance Spectroscopy): Offered detailed information about the connectivity and spatial arrangement of atoms within the molecules. Specifically, ¹³C-NMR spectroscopy, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helped determine the percentage of each enantiomer present in the α-isoamyl-3,3-dimethyl-2-norbornanemethanol mixture. []

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